molecular formula C12H10N2S B4392785 (2-methyl-1,3-thiazol-4-yl)(phenyl)acetonitrile

(2-methyl-1,3-thiazol-4-yl)(phenyl)acetonitrile

Cat. No.: B4392785
M. Wt: 214.29 g/mol
InChI Key: HJFPRMHVHXBKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methyl-1,3-thiazol-4-yl)(phenyl)acetonitrile, also known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAPA is a heterocyclic organic compound that contains a thiazole ring and a phenylacetonitrile moiety. Its unique structure has made it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

(2-methyl-1,3-thiazol-4-yl)(phenyl)acetonitrile's mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Tubulin is a protein that plays a critical role in cell division and is a target for many anticancer drugs. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules, which are essential for cell division. This results in the arrest of the cell cycle and ultimately leads to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant antitumor activity against various cancer cell lines. In addition, it has been shown to inhibit the growth of plants and fungi. This compound's mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Due to its ability to inhibit tubulin polymerization, this compound has been shown to be effective against both multidrug-resistant and non-resistant cancer cells.

Advantages and Limitations for Lab Experiments

(2-methyl-1,3-thiazol-4-yl)(phenyl)acetonitrile's unique structure and mechanism of action make it a promising candidate for use in various fields. Its simple and efficient synthesis method allows for easy production in large quantities. However, due to its potential toxicity and limited solubility, this compound's use in lab experiments may be limited.

Future Directions

(2-methyl-1,3-thiazol-4-yl)(phenyl)acetonitrile's potential applications in various fields make it a promising candidate for further research. Future studies could focus on improving its solubility and reducing its toxicity to increase its effectiveness in lab experiments. In addition, further research could explore its potential applications in materials science and the development of new drugs.

Scientific Research Applications

(2-methyl-1,3-thiazol-4-yl)(phenyl)acetonitrile has been extensively studied for its potential applications in various fields. In pharmaceuticals, this compound has been shown to exhibit significant antitumor activity against various cancer cell lines. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This compound has also been studied for its potential use as a herbicide and fungicide due to its ability to inhibit the growth of plants and fungi.

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-9-14-12(8-15-9)11(7-13)10-5-3-2-4-6-10/h2-6,8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFPRMHVHXBKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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